molecular formula C10H16ClN B1425455 (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride CAS No. 68906-27-4

(S)-2-Methyl-1-phenylpropan-1-amine hydrochloride

Cat. No. B1425455
CAS RN: 68906-27-4
M. Wt: 185.69 g/mol
InChI Key: LZDSYIZUCSUNKJ-PPHPATTJSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Isotope Effects in Enzymatic Reactions

Research by Abdel-Monem (1975) investigated the N-demethylation of tertiary amines, including compounds structurally related to (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride, by rodent liver homogenates. This study highlighted the kinetic isotope effects in enzymatic reactions, particularly the N-demethylation process, which is significant for understanding the metabolic pathways of similar amines in biological systems (Abdel-Monem, 1975).

Synthesis of GABA Receptor Antagonists

Abbenante, Hughes, and Prager (1994) explored the synthesis of analogs of Baclofen, including 2-(4-chlorophenyl)-3-nitropropan-1-amine, which shares a similar chemical structure with (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride. This research contributes to the development of specific agonists for GABA and GABAB receptors, enhancing our understanding of neurotransmission and receptor targeting (Abbenante et al., 1994).

Enzymatic O-Demethylation

The study by Zweig and Castagnoli (1977) focused on the in vitro O-demethylation of methoxylated 1-phenyl-2-aminopropanes, closely related to the compound . This research provides insights into the metabolism and psychotomimetic properties of such amines, with implications for understanding their biotransformation and potential psychoactive effects (Zweig & Castagnoli, 1977).

Enantioselective Synthesis in Medicinal Chemistry

Lifchits and Charette (2008) developed a methodology for the enantioselective synthesis of dual serotonin/norepinephrine reuptake inhibitors, including compounds structurally similar to (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride. This research is crucial for the production of enantiomerically pure compounds in medicinal chemistry, especially for central nervous system therapeutics (Lifchits & Charette, 2008).

Enantiomer Separation in Organic Chemistry

Dombrády Zs, Pálovics, and Fogassy (2019) described the separation of enantiomers of compounds including (1-methyl-2-phenyl)-ethylamine, structurally akin to (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride. This study enhances understanding of enantiomer separation, vital in the pharmaceutical industry and organic chemical research (Dombrády Zs et al., 2019).

Corrosion Inhibition Properties

Research by Boughoues et al. (2020) involved the synthesis of amine derivative compounds, including 2-{[(3-chlorophenyl)amino]methyl}phenol, with similarities to (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride. This study explored their use as corrosion inhibitors, demonstrating the potential application of such compounds in materials science (Boughoues et al., 2020).

Chemoselective Postmodification in Polymer Science

Mardyukov et al. (2014) synthesized bifunctional block copolymers, which included phenylpropanolamine derivatives. This research is relevant to the development of novel materials and offers insights into the potential of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride derivatives in the field of polymer science (Mardyukov et al., 2014).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on the compound. For some compounds, particularly those that are less well-studied, some of this information may not be available. For a specific analysis of “(S)-2-Methyl-1-phenylpropan-1-amine hydrochloride”, I would recommend consulting the primary scientific literature or a trusted database.


properties

IUPAC Name

(1S)-2-methyl-1-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-8(2)10(11)9-6-4-3-5-7-9;/h3-8,10H,11H2,1-2H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDSYIZUCSUNKJ-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679636
Record name (1S)-2-Methyl-1-phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Methyl-1-phenylpropan-1-amine hydrochloride

CAS RN

68906-27-4
Record name Benzenemethanamine, α-(1-methylethyl)-, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68906-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-2-Methyl-1-phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Roe, H Hobbs, RA Stockman - The Journal of Organic …, 2011 - ACS Publications
One-pot five-component reactions of oxathiazolidine-S-oxides with mesitylmagnesium bromide, lithium bis(trimethylsilyl)amide, aldehydes and Grignard reagents afford chiral …
Number of citations: 10 pubs.acs.org

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